molecular formula C9H10F2O2 B12110588 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol

2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol

Cat. No.: B12110588
M. Wt: 188.17 g/mol
InChI Key: GUDWGQXDFKAHHL-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol typically involves the reaction of 2-methoxybenzaldehyde with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl phenyl sulfone as a difluoromethylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol exhibits unique properties due to the position of the methoxy group on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the ortho-methoxy group in this compound may result in steric hindrance, affecting its chemical behavior and biological activity .

Biological Activity

2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound involves the introduction of difluoromethyl groups and phenolic moieties, which are known to enhance biological activity. The synthetic route typically includes the use of fluorinated reagents and careful control of reaction conditions to yield high-purity products.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : This compound exhibited significant antibacterial activity with MIC values ranging from 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
  • Biofilm Inhibition : It also demonstrated the ability to inhibit biofilm formation in bacterial strains, which is crucial for preventing chronic infections .
Bacterial Strain MIC (μg/mL) Notes
Staphylococcus aureus8Effective against MRSA
Enterococcus faecalis8Significant biofilm inhibition
Escherichia coliModerateVariable efficacy
Pseudomonas aeruginosaModerateShows potential but less effective

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various human cell lines. The compound displayed selective cytotoxicity, indicating its potential as a therapeutic agent with minimized side effects.

The biological activity of this compound is largely attributed to its ability to interact with bacterial cell membranes and inhibit key metabolic pathways. The presence of fluorine atoms enhances lipophilicity, allowing better penetration through cell membranes . Additionally, the methoxy group may play a role in modulating the electronic properties of the molecule, influencing its binding affinity to biological targets.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound in a clinical setting. The compound was administered to patients with resistant bacterial infections. Results showed a significant reduction in bacterial load within days of treatment, supporting its potential as a new antibiotic agent .

Case Study 2: Biofilm Disruption

Another study focused on the compound's ability to disrupt biofilms formed by Staphylococcus aureus. The results indicated that treatment with this compound led to a marked decrease in biofilm density as assessed by crystal violet staining techniques .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2,2-difluoro-1-(2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10F2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,8-9,12H,1H3

InChI Key

GUDWGQXDFKAHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C(F)F)O

Origin of Product

United States

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